molecular formula C22H18O4 B018777 Benzyl 2-benzyloxy-5-formylbenzoate CAS No. 150258-60-9

Benzyl 2-benzyloxy-5-formylbenzoate

Cat. No. B018777
M. Wt: 346.4 g/mol
InChI Key: OCJAGRYUKAWYQD-UHFFFAOYSA-N
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Patent
US08492582B2

Procedure details

Potassium carbonate (1.2 g) and benzyl bromide (0.79 mL) were sequentially added to an N,N-dimethylformamide (5 mL) solution of 5-formyl-2-hydroxybenzoic acid (0.50 g), followed by stirring at room temperature for 10 minutes and then at 100° C. for 2 hours. The reaction mixture was cooled to room temperature, and then water and ethyl acetate were added thereto. The organic layer was separated, washed with a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. Diisopropyl ether was added to the obtained residue, the solid substance was collected by filtration to obtain 0.93 g of benzyl 2-(benzyloxy)-5-formylbenzoate as a white solid.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.79 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-:2].[K+].[K+].[CH2:7](Br)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.CN(C)[CH:17]=[O:18].C([C:22]1[CH:23]=[CH:24][C:25](O)=[C:26]([CH:30]=1)[C:27]([OH:29])=O)=O>C(OCC)(=O)C.O>[CH2:27]([O:29][C:8]1[CH:13]=[CH:12][C:11]([CH:17]=[O:18])=[CH:10][C:9]=1[C:1]([O:2][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:4])[C:26]1[CH:30]=[CH:22][CH:23]=[CH:24][CH:25]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.79 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0.5 g
Type
reactant
Smiles
C(=O)C=1C=CC(=C(C(=O)O)C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 100° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Diisopropyl ether was added to the obtained residue
FILTRATION
Type
FILTRATION
Details
the solid substance was collected by filtration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C(=O)OCC2=CC=CC=C2)C=C(C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.93 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.